REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:14]([O:16]CC)=[O:15])=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([CH3:12])=[C:7]([CH3:13])[CH:6]=2.C(=O)([O-])[O-].[Ba+2].O.[H][H]>C(O)C.[Pd](Cl)Cl>[CH3:12][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][C:7]=1[CH3:13])[N:4]=[C:3]([C:14]([OH:16])=[O:15])[CH:2]=[N:11]2 |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC2=CC(=C(C=C2N1)C)C)C(=O)OCC
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ba+2]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium chloride
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised from a mixture of ethyl acetate and light petroleum (b.p. 60°-80°)
|
Type
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DISSOLUTION
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Details
|
The solid was dissolved in aqueous sodium hydroxide (20 ml., 2N)
|
Type
|
TEMPERATURE
|
Details
|
ethanol (20 ml) and the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid was added
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
CUSTOM
|
Details
|
crystallised from aqueous ethanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C2N=CC(=NC2=CC1C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |